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Compound of Interest

Compound Name: (R)-VT104

Cat. No.: B10823716 Get Quote

(R)-VT104 is a potent, orally bioavailable, pan-TEAD inhibitor that has demonstrated significant

anti-tumor activity in preclinical models of cancers with Hippo pathway dysregulation, such as

NF2-deficient mesothelioma.[1] It functions by binding to the central lipid pocket of TEAD

transcription factors, thereby preventing their auto-palmitoylation—a critical post-translational

modification for their stability and interaction with the transcriptional co-activators YAP and TAZ.

[2] Validating the in vivo target engagement of (R)-VT104 is crucial to correlate its

pharmacokinetic profile with its pharmacodynamic effects, ultimately informing clinical trial

design.

This guide provides a comparative overview of key experimental methods to validate (R)-
VT104 target engagement in vivo, with a focus on comparing its performance with other known

TEAD inhibitors.

Comparison of (R)-VT104 with Alternative TEAD
Inhibitors
(R)-VT104 belongs to a class of TEAD inhibitors that function by blocking auto-palmitoylation.

For a comprehensive understanding of its in vivo target engagement, it is useful to compare it

with other molecules targeting the YAP-TEAD axis, such as the first-generation YAP-TEAD

interaction inhibitor Verteporfin and the more recent clinical candidate IAG933, which directly

disrupts the YAP-TEAD protein-protein interface.
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Inhibitor
Mechanism of
Action

In Vivo Target
Engagement
Readouts

Key In Vivo Model

(R)-VT104
Pan-TEAD auto-

palmitoylation inhibitor

- Inhibition of TEAD

palmitoylation

(APEGS)-

Downregulation of

TEAD target genes

(e.g., CTGF, CYR61)-

Disruption of

YAP/TAZ-TEAD

interaction (Co-IP)

NF2-deficient

mesothelioma

xenografts[1]

Verteporfin
Inhibits YAP-TEAD

interaction

- Downregulation of

TEAD target genes

(e.g., CTGF, CYR61)-

Disruption of YAP-

TEAD interaction (Co-

IP)

Glioblastoma patient-

derived orthotopic

xenografts[3][4]

IAG933

Direct YAP-TEAD

protein-protein

interaction disruptor

- Downregulation of

TEAD target genes

(e.g., CCN1,

ANKRD1)- YAP

eviction from

chromatin (ChIP-seq)

Hippo-driven

mesothelioma

xenografts[5][6]

IK-930

Paralog-selective

TEAD auto-

palmitoylation inhibitor

- Potent anti-tumor

activity in Hippo-

mutated xenografts

Hippo-mutated

xenograft models[7]

Key Experimental Protocols for In Vivo Target
Engagement
Robust validation of (R)-VT104's in vivo target engagement relies on a combination of methods

that directly and indirectly measure its effect on TEAD proteins and their transcriptional activity.
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Acyl-PEGyl Exchange Gel Shift (APEGS) for TEAD
Palmitoylation
The APEGS assay directly assesses the palmitoylation status of TEAD proteins in tissues,

providing direct evidence of (R)-VT104's mechanism of action.

Experimental Protocol:

Tissue Homogenization: Homogenize tumor tissue from (R)-VT104-treated and vehicle-

treated animals in a lysis buffer containing protease inhibitors.

Reduction and Alkylation: Reduce disulfide bonds with a reducing agent like TCEP and block

free cysteine residues with N-ethylmaleimide (NEM).

Hydroxylamine Treatment: Cleave the palmitoyl-thioester bonds using a neutral

hydroxylamine solution to expose the previously palmitoylated cysteine residues.

PEGylation: Label the newly exposed sulfhydryl groups with a maleimide-conjugated

polyethylene glycol (mPEG), which adds significant mass to the protein.

Western Blot Analysis: Separate the protein lysates by SDS-PAGE and perform a Western

blot using an antibody specific to the TEAD isoform of interest. A successful inhibition of

palmitoylation by (R)-VT104 will result in a lack of a molecular weight shift upon mPEG

labeling compared to the vehicle-treated group.

Quantitative PCR (qPCR) for TEAD Target Gene
Expression
This method provides a quantitative measure of the downstream consequences of TEAD

inhibition.

Experimental Protocol:

RNA Extraction: Isolate total RNA from tumor tissues of treated and control animals using a

suitable RNA extraction kit.
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cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase

enzyme.

qPCR: Perform real-time PCR using primers specific for TEAD target genes such as CTGF

and CYR61.[8][9][10][11] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

Data Analysis: Calculate the relative expression of the target genes in the (R)-VT104-treated

group compared to the vehicle-treated group using the ΔΔCt method. A significant decrease

in the mRNA levels of these genes indicates successful target engagement.

In Vivo Co-Immunoprecipitation (Co-IP) for YAP-TEAD
Interaction
Co-IP is used to demonstrate that the inhibition of TEAD palmitoylation by (R)-VT104 leads to

the disruption of the YAP-TEAD protein complex in vivo.

Experimental Protocol:

Tissue Lysis: Prepare nuclear extracts from tumor tissues of treated and control animals

using a non-denaturing lysis buffer to preserve protein-protein interactions.

Immunoprecipitation: Incubate the lysates with an antibody against one of the proteins in the

complex (e.g., a pan-TEAD antibody).

Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein

complexes.

Washing: Wash the beads several times to remove non-specifically bound proteins.

Elution and Western Blot: Elute the proteins from the beads and analyze the eluate by

Western blotting using antibodies against the other protein in the complex (e.g., YAP). A

reduced amount of co-precipitated YAP in the (R)-VT104-treated samples compared to the

control samples indicates disruption of the YAP-TEAD interaction.[12]
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To better illustrate the underlying biology and experimental processes, the following diagrams

have been generated.
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Caption: Hippo-YAP-TEAD signaling pathway and the inhibitory action of (R)-VT104.
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APEGS Experimental Workflow for In Vivo TEAD Palmitoylation
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Caption: Step-by-step workflow for the Acyl-PEGyl Exchange Gel Shift (APEGS) assay.
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Logical Flow for In Vivo Target Engagement Validation
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Caption: Logical relationship between experimental approaches for target validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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